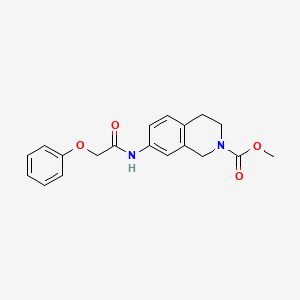

methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with a methyl carbamate group at position 2 and a phenoxyacetamide moiety at position 6. Its structural complexity arises from the combination of a rigid dihydroisoquinoline scaffold and flexible side chains, which may influence its binding affinity and metabolic stability .

Properties

IUPAC Name |

methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDJBSQGGZUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties in drug development. Industry: It can be used in the production of various chemical products and materials.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to receptors, altering cellular responses.

Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents at positions 2 (carbamate/ester groups) and 7 (amide-linked aromatic or aliphatic chains). Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Methyl 7-Substituted Dihydroisoquinoline Derivatives

*From (compound 7c); †From (compound 6d); ‡From .

Physicochemical Properties

- Lipophilicity: The phenoxy group in the target compound likely increases logP compared to methoxy (e.g., 6,7-dimethoxy derivatives) or acetylated analogs. This could enhance membrane permeability but reduce aqueous solubility.

- Stability: tert-Butyl carbamates (e.g., compound 7c) exhibit higher hydrolytic stability than methyl/ethyl esters, as noted in and .

Biological Activity

Methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the isoquinoline core followed by acylation with phenoxyacetic acid derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing phenoxy groups have shown promising results against various cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and U87MG (brain cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 0.06 |

| Compound B | A549 | 0.18 |

| Compound C | U87MG | 0.66 |

These findings suggest that modifications on the phenoxy group can enhance cytotoxicity, indicating a structure-activity relationship that warrants further investigation.

Anticonvulsant Activity

In addition to anticancer properties, there is evidence that similar compounds have anticonvulsant activity. Research on N-benzyl 2-acetamido derivatives has demonstrated effective seizure control in animal models . For example, the ED50 values for these compounds ranged from 13 to 21 mg/kg, which is competitive compared to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg).

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the isoquinoline scaffold significantly influence biological activity. Electron-withdrawing groups on the aromatic rings tend to enhance activity against cancer cell lines .

Key Findings:

- Phenoxy Substituents : Compounds with electron-withdrawing groups showed improved antitumor activity.

- Alkyl Chain Modifications : Variations in alkyl chain lengths and branching patterns can affect both potency and selectivity against specific targets.

Case Studies

Case Study 1: Anticancer Efficacy

A series of phenoxy-substituted isoquinoline derivatives were synthesized and evaluated for their anticancer efficacy against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than foretinib, a known c-Met inhibitor .

Case Study 2: Anticonvulsant Effects

In a controlled study involving animal models, this compound was tested for its anticonvulsant effects. Results indicated a marked reduction in seizure frequency, supporting its potential as a therapeutic agent for epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.